molecular formula C11H17N B12989238 (R)-1-(3,4-Dimethylphenyl)propan-1-amine

(R)-1-(3,4-Dimethylphenyl)propan-1-amine

Cat. No.: B12989238
M. Wt: 163.26 g/mol
InChI Key: WCTLOIPMQALXLC-LLVKDONJSA-N
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Description

®-1-(3,4-Dimethylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a 3,4-dimethylphenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dimethylphenyl)propan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 3,4-dimethylphenylacetone with a chiral borane complex can yield the desired ®-amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,4-Dimethylphenyl)propan-1-amine may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize chiral catalysts to achieve high enantioselectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dimethylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alkane derivatives.

    Substitution: Amide or sulfonamide derivatives.

Scientific Research Applications

®-1-(3,4-Dimethylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4-Dimethylphenyl)propan-1-amine
  • 1-(3,4-Dimethylphenyl)propan-1-amine (racemic mixture)
  • 1-(3,4-Dimethylphenyl)ethan-1-amine

Uniqueness

®-1-(3,4-Dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its (S)-enantiomer or racemic mixture. This enantioselectivity is crucial in applications where the specific interaction with molecular targets is required.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1

InChI Key

WCTLOIPMQALXLC-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)C)C)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)N

Origin of Product

United States

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